ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole derivative, followed by the formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions. The final step involves the esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with a pyrazole core, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, share structural similarities and may exhibit similar biological activities.
Thiazolo[3,2-a]pyrimidine Derivatives:
Uniqueness
Ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C21H19FN4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H19FN4O3S/c1-4-29-20(28)17-12(2)24-21-26(18(17)14-5-7-15(22)8-6-14)19(27)16(30-21)9-13-10-23-25(3)11-13/h5-11,18H,4H2,1-3H3/b16-9- |
InChI Key |
CTRANMPOYHMYAR-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CN(N=C4)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CN(N=C4)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CN(N=C4)C)S2)C |
Origin of Product |
United States |
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